molecular formula C19H18N4O2S B287579 6-(3,4-Dimethoxyphenyl)-3-(2-methylbenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

6-(3,4-Dimethoxyphenyl)-3-(2-methylbenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Cat. No. B287579
M. Wt: 366.4 g/mol
InChI Key: RXVOJEZANKIDSC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-(3,4-Dimethoxyphenyl)-3-(2-methylbenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound has been synthesized using various methods and has shown promising results in various studies.

Mechanism of Action

The mechanism of action of 6-(3,4-Dimethoxyphenyl)-3-(2-methylbenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has been studied in various in vitro and in vivo models. It has been found to inhibit various enzymes and receptors that are involved in the pathogenesis of diseases. This compound has also been shown to induce apoptosis in cancer cells.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 6-(3,4-Dimethoxyphenyl)-3-(2-methylbenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole have been extensively studied. It has been found to modulate various signaling pathways that are involved in the regulation of cellular processes such as proliferation, differentiation, and apoptosis. This compound has also been shown to have antioxidant and anti-inflammatory effects.

Advantages and Limitations for Lab Experiments

The advantages of using 6-(3,4-Dimethoxyphenyl)-3-(2-methylbenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole in lab experiments include its high purity, stability, and solubility. However, the limitations include its relatively high cost and the need for specialized equipment for its synthesis.

Future Directions

There are several future directions for the research on 6-(3,4-Dimethoxyphenyl)-3-(2-methylbenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole. One direction is to study its potential use in combination therapy with other drugs for the treatment of various diseases. Another direction is to investigate its effects on different types of cancer cells. Additionally, the development of more efficient and cost-effective methods for its synthesis is also an area of future research.
Conclusion:
In conclusion, 6-(3,4-Dimethoxyphenyl)-3-(2-methylbenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a chemical compound with significant potential for therapeutic applications. Its synthesis, mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been extensively studied. Future research directions include investigating its use in combination therapy, its effects on different types of cancer cells, and the development of more efficient synthesis methods.

Synthesis Methods

The synthesis of 6-(3,4-Dimethoxyphenyl)-3-(2-methylbenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has been achieved using different approaches. One such method involves the reaction of 3,4-dimethoxyphenyl hydrazine with 2-methylbenzyl isothiocyanate followed by the reaction with 1,2,4-triazole-3-thiol. This method has been optimized to yield a high purity product.

Scientific Research Applications

The potential therapeutic applications of 6-(3,4-Dimethoxyphenyl)-3-(2-methylbenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole have been extensively studied. This compound has shown promising results in the treatment of various diseases such as cancer, diabetes, and inflammation. It has also been studied for its antibacterial and antifungal properties.

properties

Product Name

6-(3,4-Dimethoxyphenyl)-3-(2-methylbenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Molecular Formula

C19H18N4O2S

Molecular Weight

366.4 g/mol

IUPAC Name

6-(3,4-dimethoxyphenyl)-3-[(2-methylphenyl)methyl]-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

InChI

InChI=1S/C19H18N4O2S/c1-12-6-4-5-7-13(12)11-17-20-21-19-23(17)22-18(26-19)14-8-9-15(24-2)16(10-14)25-3/h4-10H,11H2,1-3H3

InChI Key

RXVOJEZANKIDSC-UHFFFAOYSA-N

SMILES

CC1=CC=CC=C1CC2=NN=C3N2N=C(S3)C4=CC(=C(C=C4)OC)OC

Canonical SMILES

CC1=CC=CC=C1CC2=NN=C3N2N=C(S3)C4=CC(=C(C=C4)OC)OC

Origin of Product

United States

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